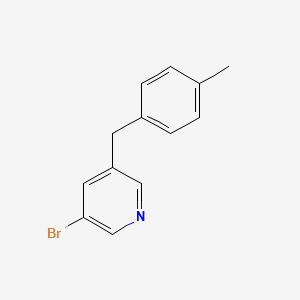

3-Bromo-5-(4-methylbenzyl)pyridine

Description

3-Bromo-5-(4-methylbenzyl)pyridine is a brominated pyridine derivative featuring a 4-methylbenzyl substituent at the 5-position. The bromine atom at the 3-position and the bulky 4-methylbenzyl group influence its electronic properties, steric effects, and reactivity in cross-coupling reactions .

Properties

Molecular Formula |

C13H12BrN |

|---|---|

Molecular Weight |

262.14 g/mol |

IUPAC Name |

3-bromo-5-[(4-methylphenyl)methyl]pyridine |

InChI |

InChI=1S/C13H12BrN/c1-10-2-4-11(5-3-10)6-12-7-13(14)9-15-8-12/h2-5,7-9H,6H2,1H3 |

InChI Key |

TYZSLCKCLJCBRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CC(=CN=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-5-(4-methylbenzyl)pyridine typically involves the bromination of 5-(4-methylbenzyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods:

In an industrial setting, the production of 3-Bromo-5-(4-methylbenzyl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

3-Bromo-5-(4-methylbenzyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH).

Oxidation: m-CPBA, solvents (DCM, acetonitrile).

Reduction: LiAlH4, hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Corresponding substituted pyridines.

Oxidation: Pyridine N-oxides.

Reduction: Dehalogenated pyridines.

Scientific Research Applications

Chemistry:

3-Bromo-5-(4-methylbenzyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology:

In biological research, this compound is used to study the effects of brominated pyridines on biological systems. It can be used as a ligand in the development of new drugs targeting specific enzymes or receptors .

Medicine:

Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry:

In the industrial sector, 3-Bromo-5-(4-methylbenzyl)pyridine is used in the production of specialty chemicals and materials. It can be employed in the synthesis of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-methylbenzyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects .

Comparison with Similar Compounds

Electronic and Steric Effects

Electron-Donating vs. Withdrawing Groups :

- The 4-methylbenzyl group in 3-Bromo-5-(4-methylbenzyl)pyridine is electron-donating, increasing electron density on the pyridine ring compared to electron-withdrawing groups like CF₃ () or Cl (). This affects reactivity in cross-coupling reactions; electron-rich pyridines are less reactive in electrophilic substitutions but more stable in radical reactions .

- The trifluoromethyl group in 3-Bromo-5-(trifluoromethyl)pyridine significantly lowers the pKa of the pyridine nitrogen, enhancing its electrophilicity and suitability for nucleophilic aromatic substitutions .

Steric Hindrance :

Physicochemical Properties

- Lipophilicity and Solubility: The 4-methylbenzyl group increases logP compared to smaller substituents like methoxy or chloromethyl, impacting membrane permeability in drug design . Fluorinated derivatives (e.g., 3-Bromo-5-(4-fluorophenoxy)pyridine) exhibit improved metabolic stability and solubility due to the polar C-F bond .

Thermal Stability :

- Compounds with acetal-protected groups (e.g., 3-Bromo-5-(dimethoxymethyl)pyridine) show lower thermal stability, decomposing at >110°C (), whereas halogenated analogs are more robust .

Biological Activity

3-Bromo-5-(4-methylbenzyl)pyridine is a compound with notable biological activity, particularly in the realm of antimicrobial properties. Its structural features contribute to its interaction with various molecular targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 3-position and a 4-methylbenzyl group at the 5-position of the pyridine ring. This unique configuration is essential for its biological activity, influencing its binding affinity to different biological targets.

Structural Formula

Antimicrobial Properties

Research indicates that 3-Bromo-5-(4-methylbenzyl)pyridine exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including multidrug-resistant pathogens.

Minimum Inhibitory Concentration (MIC) Data

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 3-Bromo-5-(4-methylbenzyl)pyridine | 6.25 | 12.5 |

These results suggest that the compound is particularly potent against certain strains, outperforming many existing antibiotics in specific tests .

The biological activity of 3-Bromo-5-(4-methylbenzyl)pyridine is primarily attributed to its ability to inhibit bacterial growth through:

- Disruption of Cell Wall Synthesis : The compound interferes with the synthesis pathways necessary for bacterial cell wall formation.

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in bacterial metabolism and replication, such as alkaline phosphatase, with an IC50 value of approximately 1.469 µM .

Case Studies

- Antibacterial Activity Against XDR-Salmonella Typhi :

- In Silico Studies :

Pharmacokinetic Profile

The pharmacokinetic properties of 3-Bromo-5-(4-methylbenzyl)pyridine have been evaluated through in silico methods, confirming that it adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. However, it was noted that this compound does not effectively cross the blood-brain barrier (BBB), which may limit its use in treating central nervous system infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.